
2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid is a chemical compound with the molecular formula C9H14N2O2. It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid typically involves the reaction of 1,2-dimethylimidazole with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research or commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid
- (1,2-Dimethyl-1H-imidazol-5-yl)methylamine
Uniqueness
2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the imidazole ring and the presence of a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C10H16N2O2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
2-(2,3-dimethylimidazol-4-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)9(10(13)14)8-5-11-7(3)12(8)4/h5-6,9H,1-4H3,(H,13,14) |
InChI-Schlüssel |
LJQUPHUKGKMKFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1C)C(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


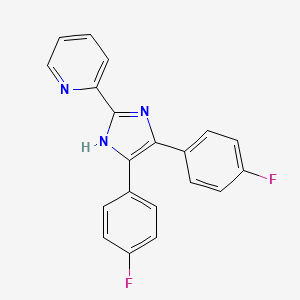
![2-[3-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B13300957.png)
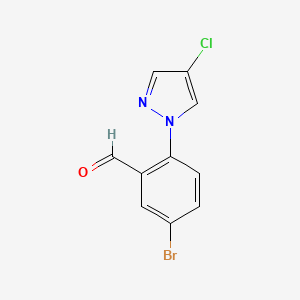
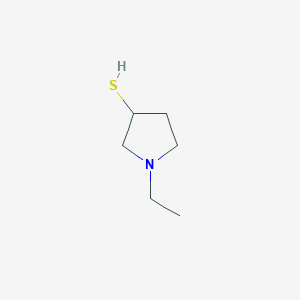
![4-[(Dimethylamino)methyl]piperidine-1-carbonyl chloride](/img/structure/B13300974.png)
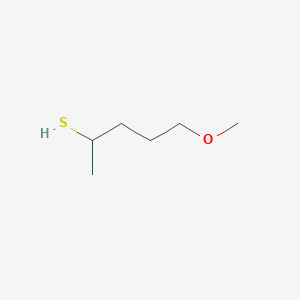
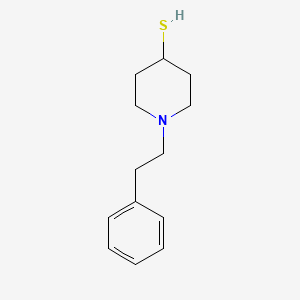
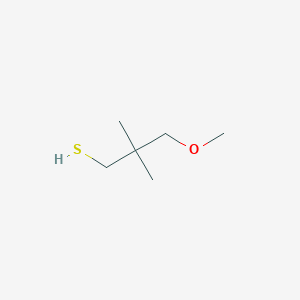
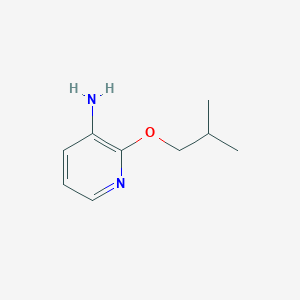

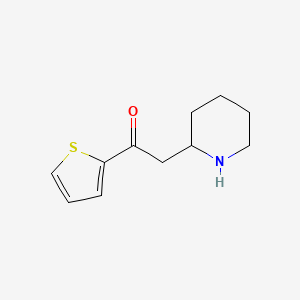
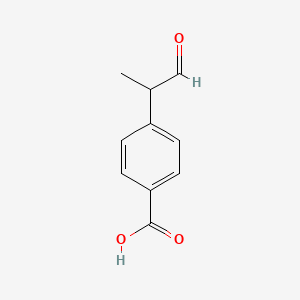
![2-[(1-Cyclohexylethyl)amino]acetamide](/img/structure/B13301040.png)
![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine](/img/structure/B13301043.png)
